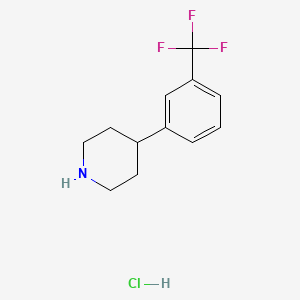
2-Methyl-3,5-dinitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,5-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4. It is characterized by a benzene ring substituted with a methyl group, two nitro groups at the 3 and 5 positions, and a nitrile group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzonitrile can be synthesized through a multi-step process. One common method involves the nitration of 2-methylbenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or hydroxides.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Methyl-3,5-diaminobenzonitrile.
Substitution: 2-Methyl-3,5-dinitrobenzamide.
Oxidation: 2-Carboxy-3,5-dinitrobenzonitrile.
Applications De Recherche Scientifique
2-Methyl-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the reaction.
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler analogue with a single nitrile group and no nitro or methyl substituents.
3,5-Dinitrobenzonitrile: Lacks the methyl group present in 2-methyl-3,5-dinitrobenzonitrile.
2-Methylbenzonitrile: Lacks the nitro groups present in this compound.
Uniqueness: this compound is unique due to the presence of both nitro and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
2-methyl-3,5-dinitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAWDYXHVKZRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629765 |
Source


|
| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-31-2 |
Source


|
| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)
![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)




